molecular formula C14H8FNO2S B4754079 2-(2-fluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one

2-(2-fluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one

Cat. No. B4754079
M. Wt: 273.28 g/mol
InChI Key: UEOZRXADTDJVEC-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one, also known as FOx, is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. FOx has been found to exhibit a wide range of biological activities, making it a promising compound for drug development and other research applications.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to be related to its ability to inhibit various enzymes and proteins involved in cellular processes. 2-(2-fluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(2-fluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 2-(2-fluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has also been found to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-fluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one is its ability to exhibit a wide range of biological activities, making it a promising compound for drug development and other research applications. However, one limitation of 2-(2-fluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-(2-fluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one, including:
1. Further investigation of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. Development of more efficient synthesis methods for 2-(2-fluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one, to improve its yield and purity.
3. Investigation of its potential applications in the treatment of viral infections, such as COVID-19.
4. Investigation of its potential applications in the treatment of inflammatory bowel disease.
5. Investigation of its potential applications in the treatment of autoimmune disorders, such as rheumatoid arthritis.
In conclusion, 2-(2-fluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one is a promising compound with a wide range of potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in drug development and other research areas.

Scientific Research Applications

2-(2-fluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. 2-(2-fluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4Z)-2-(2-fluorophenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2S/c15-11-6-2-1-5-10(11)13-16-12(14(17)18-13)8-9-4-3-7-19-9/h1-8H/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOZRXADTDJVEC-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC3=CC=CS3)C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=CS3)/C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-(2-Fluorophenyl)-4-[(thiophen-2-YL)methylidene]-4,5-dihydro-1,3-oxazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-fluorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one

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